2,3-Difluoro-4-methoxybenzyl bromide
Overview
Description
“2,3-Difluoro-4-methoxybenzyl bromide” is a chemical compound with the CAS Number: 689254-23-7 . It has a molecular weight of 237.04 and its IUPAC name is 4-(bromomethyl)-2,3-difluorophenyl methyl ether .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and methoxy groups.Scientific Research Applications
Organic Synthesis and Chemistry
Synthesis of Ionic Liquids : 2,3-Difluoro-4-methoxybenzyl bromide derivatives have been utilized in the preparation of quaternary ammonium salts, which are key components in the synthesis of new low melting ammonium-based ionic liquids. These ionic liquids, characterized by ether functionalities, exhibit thermal stability and lower melting points, making them of interest for various industrial applications (Kärnä, Lahtinen, & Valkonen, 2009).
Nucleic Acid Chemistry : The 4-methoxybenzyl group, related to 2,3-Difluoro-4-methoxybenzyl, has been introduced as a protecting group in the synthesis of oligoribonucleotides. This application highlights its utility in the selective protection of sensitive functional groups during complex organic syntheses, facilitating the construction of biologically relevant molecules (Takaku & Kamaike, 1982).
Materials Science
- Photodynamic Therapy : Research into the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including structures derived from this compound, has been conducted. These compounds exhibit promising photophysical and photochemical properties for applications in photodynamic therapy, a treatment modality for various types of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis
- Mizoroki–Heck Reaction : Derivatives of this compound have been explored for their catalytic activity in Mizoroki–Heck coupling reactions. These studies focus on the development of palladium complexes as catalysts, which are crucial for forming carbon-carbon bonds in organic synthesis, demonstrating the compound's relevance in enhancing reaction efficiencies and selectivities (Türkmen, Pape, Hahn, & Çetinkaya, 2009).
Biochemistry
- Protein Reagents : The use of this compound derivatives as environmentally sensitive protein reagents has been documented. These compounds facilitate the study of enzyme-substrate interactions by acting as "reporter groups," offering insights into the dynamic changes within molecular environments during biological processes (Horton, Kelly, & Koshland, 1965).
Safety and Hazards
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLNZEUOTXDYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407593 | |
Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689254-23-7 | |
Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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